molecular formula C2H4BrCl2O2P B015994 2-Bromoethyl Dichlorophosphate CAS No. 4167-02-6

2-Bromoethyl Dichlorophosphate

Cat. No.: B015994
CAS No.: 4167-02-6
M. Wt: 241.83 g/mol
InChI Key: NYKRTKYIPKOPLK-UHFFFAOYSA-N
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Description

2-Bromoethyl Dichlorophosphate is a chemical compound with the molecular formula C2H4BrCl2O2P. It is known for its role as a phosphorylating agent, which makes it valuable in various chemical synthesis processes . This compound is characterized by its ability to introduce phosphate groups into organic molecules, which is crucial in the synthesis of various phospholipids and other biologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl Dichlorophosphate can be synthesized by reacting 2-bromoethanol with phosphorus oxychloride in the presence of a solvent like carbon tetrachloride . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to avoid the formation of unwanted byproducts.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl Dichlorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Phosphates: When reacted with alcohols.

    Phosphoramidates: When reacted with amines.

    Phosphoric Acid Derivatives: Upon hydrolysis.

Mechanism of Action

The mechanism of action of 2-Bromoethyl Dichlorophosphate involves its ability to act as a phosphorylating agent. It introduces phosphate groups into organic molecules through nucleophilic substitution reactions. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of phosphates and phosphoramidates . This process is crucial in the synthesis of phospholipids and other biologically active molecules.

Comparison with Similar Compounds

  • 2-Chloroethyl Dichlorophosphate
  • 2-Iodoethyl Dichlorophosphate
  • 2-Fluoroethyl Dichlorophosphate

Comparison: 2-Bromoethyl Dichlorophosphate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in various chemical synthesis processes .

Properties

IUPAC Name

1-bromo-2-dichlorophosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKRTKYIPKOPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrCl2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405539
Record name 2-Bromoethyl Dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-02-6
Record name 2-Bromoethyl Dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromoethoxy)phosphonoyl dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoethyl Dichlorophosphate
Reactant of Route 2
2-Bromoethyl Dichlorophosphate
Reactant of Route 3
2-Bromoethyl Dichlorophosphate
Customer
Q & A

Q1: How does 2-bromoethyl dichlorophosphate facilitate the synthesis of choline phospholipids?

A1: While the provided abstracts don't offer a detailed mechanism, we can infer this compound acts as a phosphorylating agent. [, ] This suggests it introduces a phosphate group to the choline moiety during the synthesis. The presence of two chlorine atoms on the phosphorus makes it highly reactive, allowing for efficient substitution reactions with alcohols, in this case, likely involving a choline derivative.

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